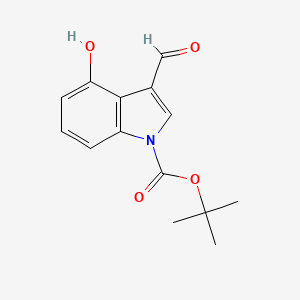

1-Boc-3-Formyl-4-hydroxyindole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 | |

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404888-00-2 | |

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 3 Formyl 4 Hydroxyindole and Its Precursors

Synthesis of 4-Hydroxyindole (B18505) Precursors

The regioselective introduction of a hydroxyl group at the C4 position of the indole (B1671886) nucleus is a significant synthetic challenge. Various innovative approaches have been developed to address this, ranging from classical cyclization reactions to modern C-H functionalization techniques.

Enamine-Mediated Cyclization Approaches to 4-Hydroxyindole

Enamine-mediated cyclization offers a powerful strategy for the construction of the indole core. A notable example involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine intermediate. This intermediate then undergoes cyclization and aromatization in the presence of a metal catalyst to yield 4-hydroxyindole. This method is advantageous due to its shorter reaction sequence and avoidance of high-pressure conditions. researchgate.net The reaction is typically carried out at temperatures ranging from 80-200 °C for 8-20 hours. google.com

| Starting Materials | Catalyst | Conditions | Product | Yield | Reference |

| 1,3-Cyclohexanedione, 2-Aminoethanol | Metal catalyst with dehydrogenation activity (e.g., Pd, Pt, Rh, Ir, Ru on carbon or alumina; Ni) | 80-200 °C, 8-20 hours | 4-Hydroxyindole | Not specified | researchgate.netgoogle.com |

Regioselective Functionalization of Indole Nucleus towards Hydroxyindole Derivatives

Direct and regioselective functionalization of the indole C-H bonds represents a highly atom-economical approach to hydroxyindole derivatives. Recent advancements have focused on directing group strategies to achieve C4-hydroxylation.

A transition-metal-free approach utilizes boron-mediated directed C-H hydroxylation. researchgate.netnih.gov By installing a pivaloyl group at the C3 position of the indole, a subsequent reaction with boron tribromide (BBr3) and an oxidizing agent like sodium perborate (B1237305) (NaBO3·4H2O) can selectively introduce a hydroxyl group at the C4 position under mild conditions. researchgate.net This method demonstrates broad functional group compatibility. nih.gov

Another powerful method is the modified Bischler-Möhlau reaction. The condensation of m-aminophenol and benzoin (B196080) at a lower temperature than traditionally employed (around 135 °C) with hydrochloric acid catalysis can produce a mixture of 4-hydroxy and 6-hydroxyindoles. researchgate.net This modified procedure improves yields and reduces the formation of tarry byproducts. researchgate.net The separation of the isomers can be achieved by column chromatography. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| C3-pivaloyl indoles | 1. BBr3, DCM; 2. NaBO3·4H2O, THF/H2O | Room temperature to 60 °C | C4-hydroxylated indoles | Good | nih.govresearchgate.net |

| m-Aminophenol, Benzoin | HCl | 135 °C | 4-Hydroxy- and 6-Hydroxyindoles | Good (mixture) | researchgate.net |

Palladium-catalyzed reactions have also emerged as a valuable tool for the synthesis of indoles, although specific examples leading directly to 4-hydroxyindole are less common in the provided literature. These methods often involve the cyclization of appropriately substituted anilines and alkynes or alkenes. organicreactions.orgnih.govmdpi.com

Formylation Strategies for Indole Derivatives

The introduction of a formyl group at the C3 position of the indole ring is a common and crucial transformation. The Vilsmeier-Haack reaction is the most traditional and widely used method for this purpose.

Vilsmeier-Haack Reaction in Indole Formylation

The Vilsmeier-Haack reaction involves the treatment of an electron-rich aromatic compound, such as indole, with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. organicreactions.orgrsc.orgrsc.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) is attacked by the electron-rich indole nucleus, predominantly at the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the 3-formylindole. rsc.org

The reaction is generally effective for indoles, which are sufficiently activated for the electrophilic substitution to occur. rsc.org

Selective Introduction of Formyl Groups at C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles. This inherent reactivity makes the selective introduction of a formyl group at this position relatively straightforward using various formylating agents. The Vilsmeier-Haack reaction is a prime example of a highly regioselective C3-formylation method.

N-Protection Strategies in Indole Synthesis

To control the reactivity of the indole nitrogen and prevent unwanted side reactions during subsequent synthetic transformations, such as formylation, protection of the N-H group is often necessary. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen due to its stability under various reaction conditions and its facile removal.

The N-Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). chemeurope.comurfu.ru The Boc group is stable to most nucleophiles and bases, making it compatible with a range of synthetic manipulations. nih.gov

Deprotection of the N-Boc group is commonly achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA). urfu.ru However, milder methods have also been developed. For example, a catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at ambient temperature can selectively remove the N-Boc group from indoles in high yields. researchgate.net Aqueous methanolic potassium carbonate under reflux is another effective and mild deprotection agent. researchgate.net More recently, thermal deprotection in continuous flow has been shown to be efficient, particularly for N-Boc indole. drugfuture.comjlu.edu.cn

| Protection Reagent | Deprotection Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc2O), DMAP | Trifluoroacetic acid (TFA) | chemeurope.comurfu.ru |

| Sodium methoxide (NaOMe) in methanol | researchgate.net | |

| Aqueous potassium carbonate in methanol (reflux) | researchgate.net | |

| Thermal (continuous flow) | drugfuture.comjlu.edu.cn | |

| Oxalyl chloride in methanol | researchgate.net |

The choice of N-protecting group is critical as it can influence the outcome of subsequent reactions. The Boc group, by withdrawing electron density from the pyrrole (B145914) ring, can modulate the reactivity of the indole nucleus, which can be a consideration in multi-step syntheses.

tert-Butyloxycarbonyl (Boc) Protection Methodologies for Indole Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.org Its application to the indole nitrogen is crucial for modulating the reactivity of the indole ring, particularly to direct electrophilic substitution to the C3 position and prevent unwanted side reactions at the nitrogen atom.

The protection of the indole nitrogen is typically accomplished by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org A common method involves using 4-dimethylaminopyridine (DMAP) as a catalyst in an appropriate solvent like acetonitrile. wikipedia.org The Boc group's stability under mildly acidic and basic conditions makes it a versatile tool in multi-step syntheses. tandfonline.com However, its primary utility lies in its facile removal under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol, which regenerates the N-H bond. wikipedia.org

Selective deprotection of the N-Boc group is also a key consideration, especially in complex molecules with multiple protecting groups. Methodologies have been developed for the highly selective and efficient removal of the N-Boc group from indoles using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at ambient temperature. tandfonline.comtandfonline.comresearchgate.net This method offers an advantage when acid-labile groups elsewhere in the molecule must be preserved. tandfonline.com

Chemoselective N-Acylation of Indoles

The acylation of indoles can occur at either the nitrogen (N1) or the carbon at the 3-position (C3), and achieving chemoselectivity is a significant synthetic challenge. nih.gov While C3 acylation is often thermodynamically favored, N-acylated indoles are important motifs in many pharmaceutical compounds. nih.gov The direct and selective N-acylation of the indole nucleus is therefore a highly desirable transformation.

Traditional methods often employ unstable and highly reactive acyl chlorides, which can lead to poor functional group tolerance. nih.govnih.gov Modern approaches have focused on using more stable acyl sources to achieve high chemoselectivity. One such method involves the use of thioesters as the acylating agent. nih.govnih.gov This strategy provides a mild, efficient, and functional group-tolerant pathway to a variety of N-acylated indoles in moderate to good yields. nih.gov Another approach utilizes carbonylazoles for the chemoselective N-acylation of indoles. lmu.edu These methods provide valuable alternatives for synthesizing N-acylated indoles, including the N-Boc protection of 4-hydroxyindole, which is the first step toward the target compound.

Modern Catalytic and Green Chemistry Approaches in Indole Synthesis

Recent advancements in organic synthesis have emphasized the development of catalytic and environmentally benign methods. These approaches are particularly relevant for constructing the core indole scaffold of precursors to 1-Boc-3-formyl-4-hydroxyindole, aiming to improve efficiency and reduce waste.

Metal-Catalyzed Indole Ring Formation and Functionalization

Transition metal catalysis, particularly using palladium, has become a powerful tool for the synthesis of indoles. mdpi.comnih.gov These methods often involve the cyclization of appropriately substituted anilines and alkynes, allowing for the construction of complex indole structures from readily available starting materials under mild conditions. mdpi.com Palladium-catalyzed reactions such as the Larock indole synthesis and Catellani-type reactions have proven effective for creating substituted indoles. nih.govrsc.org

Palladium-catalyzed C-H bond activation is another key strategy, enabling the direct transformation of inert C-H bonds into new C-C or C-N bonds to form the indole ring. nih.gov These reactions are atom-economical and can provide rapid access to diverse indole derivatives. thieme-connect.com For the synthesis of the 4-hydroxyindole precursor, methods involving the palladium-catalyzed oxidation of a 4-keto-indole intermediate are employed, although this can require high temperatures and recovery of the precious metal catalyst. google.com A newer approach involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a supported metal catalyst (e.g., Pd, Pt, Ru on carbon or alumina), offering a safer and more efficient route. google.com

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Pd(OAc)₂ / Norbornene | Aryl Iodides, Internal Alkynes, Amines | Forms multiple bonds in one operation; enables vicinal difunctionalization. | nih.gov |

| Reductive Cyclization | Pd(0) catalyst | β-Nitrostyrenes | Uses phenyl formate (B1220265) as a CO surrogate for reductive cyclization. | mdpi.com |

| Cross-Coupling/Cyclization | Pd/C, PPh₃, ZnCl₂ | N-tosyl-2-iodoanilines, Terminal Alkynes | Economical co-catalyst (ZnCl₂) used instead of CuI. | mdpi.com |

| Dehydrogenation/Aromatization | Supported Metal (e.g., Pd/C) | Enamine from 1,3-cyclohexanedione | Avoids high-temperature pressure reactions for 4-hydroxyindole synthesis. | google.com |

| Gold-Catalyzed Benzannulation | IPrAuNTf₂ | 2-Alkynyl-1-(pyrrol-2-yl) 1,2-diols | Efficient synthesis of regioselectively functionalized 4-silyloxyindoles. | nih.gov |

Tandem Reactions and One-Pot Syntheses of Indole Scaffolds

In the context of indole synthesis, palladium-catalyzed tandem reactions have been developed to construct polycyclic and functionalized indoles from simple alkynes. acs.org For instance, a reaction between 2-alkynylanilines and electron-poor alkenes can be catalyzed by palladium to afford 2,3-disubstituted indoles in a single step. mdpi.com Similarly, one-pot procedures have been designed for the synthesis of complex pyrazoles and quinazolinones, demonstrating the broad applicability of this strategy in heterocyclic chemistry. nih.govmdpi.comorganic-chemistry.org A one-pot synthesis for 1-alkoxyindoles has been achieved through a sequence of nitro reduction, intramolecular condensation, nucleophilic addition, and in situ alkylation, showcasing the power of this methodology to build complex structures efficiently. mdpi.com Such strategies are valuable for streamlining the synthesis of precursors to complex targets like this compound.

Electrocatalytic and Oxidative Cyclization Methods for Indole Construction

Electrocatalytic and oxidative cyclization methods represent a modern and sustainable approach to indole synthesis. These techniques often avoid the need for harsh chemical oxidants by using electricity or molecular oxygen. thieme-connect.comacs.org

An electrocatalytic method for synthesizing indoles has been reported through the dehydrogenative cyclization of 2-vinylanilides. acs.org This reaction employs an organic redox catalyst and does not require an external chemical oxidant, providing efficient access to substituted indoles. acs.orgorganic-chemistry.org Similarly, iodine-catalyzed oxidative cyclization of N-aryl enamines offers a metal-free alternative to traditional transition-metal-catalyzed methods. sci-hub.se These oxidative C-H amination and C-C bond-forming reactions are powerful tools for constructing the indole core. thieme-connect.com Oxidative cyclization is also a key process in the biosynthesis of many natural products, where enzymes catalyze the formation of complex ring systems from acyclic precursors, highlighting nature's efficiency in constructing molecular complexity. nih.gov

Chemical Transformations and Reaction Mechanisms of 1 Boc 3 Formyl 4 Hydroxyindole

Reactivity of the Formyl Group (C3-Aldehyde)

The formyl group at the C3 position of the indole (B1671886) ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is modulated by the electron-donating nature of the indole nitrogen, which is somewhat attenuated by the electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. This electronic balance allows for controlled reactions at the aldehyde functionality.

Nucleophilic Addition Reactions of the Formyl Group

The aldehyde at C3 readily undergoes nucleophilic addition, a fundamental reaction class for carbon-carbon and carbon-heteroatom bond formation. These reactions typically proceed under mild conditions and demonstrate high functional group tolerance.

One of the most significant applications of nucleophilic addition to this substrate is in the synthesis of tryptamine derivatives, such as psilocin. In a key synthetic step, the formyl group is targeted by a glyoxamide intermediate which is then reduced. Specifically, 4-hydroxyindole (B18505) can be acylated with oxalyl chloride and subsequently reacted with dimethylamine to form an indole-3-yl-glyoxamide. This intermediate is then reduced, commonly with lithium aluminum hydride, to yield the final tryptamine side chain. wikipedia.org This transformation highlights the aldehyde's role as a precursor to the ethylamine side chain characteristic of many psychoactive tryptamines.

The Morita-Baylis-Hillman (MBH) reaction is another powerful C-C bond-forming reaction that utilizes the electrophilicity of the formyl group. This reaction involves the coupling of the aldehyde with an activated alkene, such as an acrylate or acrylonitrile, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). beilstein-journals.org This creates a highly functionalized allylic alcohol product. beilstein-journals.org

Condensation Reactions Involving the C3-Aldehyde

Condensation reactions provide another avenue for elaborating the C3 side chain. These reactions involve the initial nucleophilic addition to the formyl group followed by the elimination of a small molecule, typically water. Such reactions are crucial for constructing more complex molecular architectures. For instance, the formyl group can serve as an electrophile in Pictet-Spengler or Bischler-Napieralski type cyclizations, which are classic methods for synthesizing β-carboline frameworks. beilstein-journals.org

Selective Oxidation and Reduction Pathways of the Formyl Moiety

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a hydroxyl group, providing access to different classes of indole derivatives.

Reduction: The reduction of the C3-formyl group to a primary alcohol (a hydroxymethyl group) is a common transformation. This is typically achieved using mild reducing agents to avoid affecting other functional groups.

Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard choice for this reduction, offering high chemoselectivity for the aldehyde over other potentially reducible groups.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires stricter anhydrous conditions. wikipedia.orgnih.gov This reagent is often employed when reducing amide intermediates formed from the formyl group, as seen in psilocin synthesis. wikipedia.orgnih.gov

Oxidation: Oxidation of the formyl group to a carboxylic acid introduces a versatile functional group that can be further modified, for example, through esterification or amidation.

A Dakin-like reaction provides a method for converting formyl(hetero)arenes into hydroxylated derivatives. researchgate.net This process involves the use of an oxidant like Oxone® and proceeds through a C-C bond cleavage with oxygen insertion to form a formyl ester, which is then hydrolyzed to the alcohol. researchgate.net

Reactivity of the Hydroxyl Group (C4-Hydroxyl)

The phenolic hydroxyl group at the C4 position is a key modulator of the molecule's reactivity and a handle for introducing a variety of substituents. It can act as a nucleophile, a directing group for electrophilic aromatic substitution, and can be transformed into other functional groups.

O-Alkylation and O-Acylation Reactions of the Hydroxyl Group

The C4-hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are important for protecting the hydroxyl group during subsequent synthetic steps or for introducing specific functionalities to modulate the biological activity of the final compound.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

| Alkylating Agent | Base | Solvent | Typical Conditions | Product |

| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 4-Benzyloxy-1-Boc-3-formylindole |

| Methyl Iodide | NaH | THF | 0 °C to rt | 4-Methoxy-1-Boc-3-formylindole |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | Room Temp | Ethyl 2-((1-Boc-3-formyl-1H-indol-4-yl)oxy)acetate |

O-Acylation: Acylation is typically performed using an acylating agent like an acid chloride or anhydride in the presence of a base. This is a common strategy to protect the hydroxyl group. For instance, acylation with acetic anhydride in the presence of pyridine is an effective protection method before performing reactions at other sites, such as the C3 position. diva-portal.org

| Acylating Agent | Base | Solvent | Typical Conditions | Product |

| Acetic Anhydride | Pyridine | DCM | Room Temp | 4-Acetoxy-1-Boc-3-formylindole |

| Benzoyl Chloride | Triethylamine | CH₂Cl₂ | 0 °C to rt | 4-(Benzoyloxy)-1-Boc-3-formylindole |

Hydroxyl-Directed Reactivity and Enantioselective Functionalization in the Carbocyclic Ring

The C4-hydroxyl group can exert a directing effect in electrophilic aromatic substitution reactions on the indole's carbocyclic ring. This directing ability can be exploited for the regioselective introduction of new functional groups. While the indole nucleus is generally more reactive towards electrophiles at the C3 position of the pyrrole (B145914) ring, the presence of the hydroxyl group can activate the benzene portion of the molecule.

Recent advances in C-H functionalization have allowed for the development of methods where a directing group can guide a transition metal catalyst to a specific C-H bond. While specific examples for 1-Boc-3-Formyl-4-hydroxyindole are not abundant in the provided search results, the principle of using a hydroxyl or a modified hydroxyl group to direct functionalization at positions like C5 or C7 is an active area of research in indole chemistry. chim.it For example, C3-substituted aldehydes have been used as directing groups for the C4-alkenylation of indoles. chim.it

Furthermore, the development of enantioselective indolization methods and the functionalization of pre-existing indole scaffolds are of great interest for creating chiral molecules. snnu.edu.cn Catalytic systems, often involving transition metals with chiral ligands, can differentiate between enantiotopic faces or positions, leading to the formation of a single enantiomer of the product. snnu.edu.cn

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, valued for its stability under a wide range of conditions and its susceptibility to removal under specific, often acidic, protocols. In the context of this compound, transformations involving this group are crucial for subsequent synthetic steps.

Selective Deprotection Methodologies

The removal of the N-Boc group from the indole core is a critical step in many synthetic sequences. While standard acidic conditions are often effective, the presence of other sensitive functional groups necessitates the development of selective and mild deprotection methodologies. The lability of the N-Boc group on an indole can differ significantly from that on aliphatic or other heterocyclic amines, enabling selective removal. nih.govarkat-usa.org

Several methods have been developed for the selective deprotection of N-Boc on indoles:

Thermal Deprotection : Simple thermolysis, sometimes without any solvent, can cleanly remove the N-Boc group from indoles and pyrroles. researchgate.net In continuous flow systems, careful control of temperature allows for the selective thermal deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group, highlighting the enhanced lability of the former. nih.gov

Basic/Nucleophilic Conditions : A catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature provides a highly efficient and selective method for N-Boc deprotection on indoles, pyrroles, and indazoles. researchgate.net Additionally, 3-methoxypropylamine has been identified as a mild deprotecting agent for various N-Boc protected heteroarenes. researchgate.net

Mild Reagent-Based Methods : Oxalyl chloride in methanol offers a mild and rapid method for deprotecting a diverse range of N-Boc compounds, including those on aromatic systems. uky.edu For substrates containing both aromatic and aliphatic N-Boc groups, Montmorillonite K10 clay can be used to selectively cleave the aromatic N-Boc group while leaving the aliphatic one intact. researchgate.net

Differential Stability : The N-Boc group on indoles shows different stability compared to other heterocycles. For instance, treatment with sodium borohydride (NaBH₄) in ethanol selectively cleaves the N-Boc group from imidazoles and pyrazoles, while N-Boc protected indoles remain completely intact. arkat-usa.org

| Method | Reagents/Conditions | Selectivity/Comments | Source |

|---|---|---|---|

| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, High Temperature (e.g., 230°C) | Allows for selective deprotection of aryl vs. alkyl N-Boc groups by temperature control. | nih.gov |

| Base-Catalyzed | cat. NaOMe, dry MeOH, Ambient Temp. | Highly selective for indoles, pyrroles, and indazoles. | researchgate.net |

| Mild Lewis Acid | Montmorillonite K10 Clay | Selectively removes aromatic N-Boc groups in the presence of aliphatic N-Boc amines. | researchgate.net |

| Mild Chemical | Oxalyl Chloride, Methanol, Room Temp. | Effective for a wide range of substrates; faster for aromatics with electron-withdrawing groups. | uky.edu |

| Differential Reactivity | NaBH₄, Ethanol, Room Temp. | N-Boc-indole remains intact while N-Boc on imidazoles/pyrazoles is cleaved. | arkat-usa.org |

Role of the N-Boc Group in Directing Regioselectivity and Reactivity

The N-Boc group significantly influences the electronic properties and steric environment of the indole ring, thereby playing a crucial role in directing the regioselectivity and modulating the reactivity of the molecule. As an electron-withdrawing group, it generally decreases the nucleophilicity of the indole system compared to an unprotected or N-alkylated indole. nih.gov This deactivation can prevent certain reactions that rely on the high electron density of the indole ring. nih.gov

However, this electronic modulation is key to achieving high regioselectivity in many functionalization reactions. For instance, in electrophilic substitution reactions like nitration, the N-Boc group strongly directs the incoming electrophile to the C3 position. A non-acidic, non-metallic method for the nitration of N-Boc indole using tetramethylammonium nitrate and trifluoroacetic anhydride proceeds with excellent regioselectivity for the C3 position. nih.gov

Furthermore, the N-protecting group is a critical control element in transition-metal-catalyzed reactions. In a nickel-catalyzed dearomative arylboration of indoles, a simple change of the N-protecting group can completely switch the regioselectivity of the functionalization between the C2 and C3 positions. acs.org This demonstrates the profound interplay between the steric and electronic nature of the N-Boc group and the catalytic cycle, which dictates the ultimate chemical outcome.

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations. For a substituted indole like this compound, the reaction pathways are governed by the inherent reactivity of the indole core, which is further modified by its four distinct substituents.

Electrophilic Aromatic Substitution Mechanisms on the Indole Core

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds, including indoles. The general mechanism proceeds through a two-step process:

Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon atom bearing the electrophile. This is a fast step that restores the aromatic system. masterorganicchemistry.com

In the case of this compound, any further electrophilic substitution would occur on the benzene ring portion (positions C5, C6, or C7), as the C3 position is already substituted. The regioselectivity of such a substitution would be determined by the combined directing effects of the substituents:

4-Hydroxy group : A strongly activating, ortho, para-directing group due to its ability to donate electron density by resonance.

Pyrrole ring fusion : The fused pyrrole moiety acts as an activating group, directing towards the C4 and C6 positions.

1-Boc and 3-Formyl groups : Both are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. nih.govuci.edu

The powerful activating and directing effect of the 4-hydroxy group would likely dominate, suggesting that further electrophilic substitution would be directed primarily to the C5 position (ortho to the hydroxyl) and possibly the C7 position.

Radical Reactions in Indole Chemistry

Radical chemistry offers alternative pathways for the functionalization of indoles, often with unique reactivity and selectivity. Mechanistic studies have revealed the involvement of radical intermediates in several transformations of N-Boc indoles.

One such example is the ruthenium-catalyzed oxidative dearomatization of N-Boc indoles to form indolin-3-ones. The proposed mechanism for this reaction involves the formation of a radical intermediate. organic-chemistry.org Similarly, a visible-light-induced, transition-metal-free photocatalytic hydroboration of N-Boc indoles proceeds via a radical pathway. In this process, a boryl radical is generated, which then undergoes a radical addition to the electron-rich C2–C3 double bond of the indole, leading to a dearomatized radical intermediate that is subsequently converted to the final indoline product. nih.gov These examples show that the indole core, even when protected with an N-Boc group, is susceptible to radical addition, providing a powerful tool for dearomative functionalization.

Dearomatization-Rearomatization Strategies in Indole Functionalization

Dearomatization represents a powerful strategy for overcoming the inherent reactivity patterns of aromatic systems like indole, enabling the synthesis of complex, three-dimensional structures. nih.gov By temporarily disrupting the aromatic system, it becomes possible to install functional groups at positions that are not accessible through classical electrophilic substitution.

Several modern synthetic methods leverage the dearomatization of N-Boc indoles:

Oxidative Dearomatization : As mentioned previously, N-Boc indoles can be converted into indolin-3-ones through a ruthenium-catalyzed oxidative dearomatization process using sodium periodate as the oxidant. This transformation introduces a ketone functionality at the C3 position via dearomatization of the pyrrole ring. organic-chemistry.org

Dearomative Arylboration : A nickel-catalyzed method accomplishes the intermolecular dearomative arylboration of simple indoles. This reaction transforms the planar indole into a stereochemically rich indoline scaffold bearing both an aryl and a boryl group, with the regioselectivity being controlled by the N-protecting group. acs.org

Photocatalytic Hydroboration : The radical-based photocatalytic hydroboration of N-Boc indoles is another effective dearomatization strategy that yields boryl-functionalized indolines. nih.gov

These dearomatization tactics provide access to highly functionalized indoline cores. These intermediates can then be used in subsequent reactions, and if desired, the aromatic indole core can potentially be restored in a rearomatization step, thus achieving a net functionalization that would be otherwise challenging.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR) provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Boc-3-formyl-4-hydroxyindole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the formyl group, the Boc protecting group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal information about the connectivity of adjacent protons.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its chemical environment.

A representative, though not experimentally verified, data set for the NMR characterization of a related indole derivative is presented below to illustrate the type of information obtained.

Table 1: Representative ¹H and ¹³C NMR Data for a Boc-protected Hydroxyindole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole-H2 | 8.10 (s) | 125.5 |

| Indole-H5 | 7.25 (t) | 118.0 |

| Indole-H6 | 6.90 (d) | 115.2 |

| Indole-H7 | 7.50 (d) | 122.8 |

| Formyl-H | 10.05 (s) | 185.0 |

| Hydroxyl-H | 9.50 (br s) | - |

| Boc-CH₃ | 1.65 (s, 9H) | 28.3 |

| Boc-C(CH₃)₃ | - | 84.5 |

| Indole-C3a | - | 128.7 |

| Indole-C4 | - | 150.1 |

| Indole-C7a | - | 136.4 |

Note: This data is illustrative for a related compound and not the specific experimentally determined data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, RP-UHPLC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with a high-energy electron beam, leading to ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and structural motifs.

Reverse Phase-Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UHPLC-MS/MS) combines the separation power of UHPLC with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for obtaining detailed structural information. In MS/MS, a specific precursor ion is selected and further fragmented to produce a product ion spectrum, which provides valuable data for structural confirmation.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique IR spectrum. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretches of the formyl and Boc carbonyl groups, the N-H bend of the indole ring (if not fully protected), and the C-H stretches of the aromatic and aliphatic portions.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (formyl) | 1700 - 1680 |

| C=O (Boc) | 1725 - 1700 |

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the π-electron system of the indole ring and the carbonyl groups. The resulting spectrum, with its characteristic absorption maxima (λ_max), can be used for quantitative analysis and as a qualitative fingerprint of the compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, UHPLC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. The retention factor (R_f) value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase and mobile phase).

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation, identification, and quantification of components in a mixture. A pure sample of this compound should ideally show a single sharp peak in the chromatogram under optimized conditions. The retention time is a characteristic parameter for the compound. By using a detector such as a UV-Vis spectrophotometer or a mass spectrometer, both qualitative and quantitative information can be obtained.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on 1-Boc-3-Formyl-4-hydroxyindole have been reported in the reviewed literature. DFT calculations are a common method for investigating the electronic structure of organic molecules, providing insights into orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential. These calculations are instrumental in predicting a molecule's reactivity, stability, and spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are used to explore the conformational space of a molecule over time, identifying stable conformations and understanding its dynamic behavior. This information is critical for predicting how a molecule might bind to a receptor or adopt a specific shape under different environmental conditions.

Prediction of Regioselectivity and Stereoselectivity in Indole (B1671886) Reactions

While theoretical predictions of regioselectivity and stereoselectivity are a significant application of computational chemistry in indole chemistry, no studies specifically addressing this compound were found. Such studies typically involve calculating the activation energies for different reaction pathways to determine the most likely product. The electronic and steric effects of the substituents on the indole ring play a crucial role in these predictions.

Emerging Trends and Future Perspectives in 1 Boc 3 Formyl 4 Hydroxyindole Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-hydroxyindoles has traditionally presented challenges, often requiring multi-step processes and harsh reaction conditions. nih.gov The C4-position of the indole (B1671886) nucleus has lower nucleophilicity compared to other positions, making direct functionalization difficult. nih.gov Consequently, the development of efficient and sustainable synthetic routes to access C4-oxy-substituted indoles remains a significant area of research. nih.gov

Recent advancements have moved towards greener and more efficient methodologies. A notable approach involves a gold-catalyzed "back-to-front" synthesis strategy to produce 4-silyloxyindoles from pyrrole (B145914) derivatives, which can then be converted to 4-hydroxyindoles. nih.gov This method offers high regioselectivity and utilizes readily available starting materials. nih.gov Another innovative route involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine, which is subsequently converted to 4-hydroxyindole (B18505) using a metal catalyst. google.com This approach avoids high-pressure reactions and costly reagents, improving safety and reducing production costs. google.com Microwave-assisted dehydrogenative aromatization of oxoindoles has also been explored, offering a rapid synthesis of 4-hydroxyindoles with good yields. actascientific.com

For the specific synthesis of 1-Boc-3-Formyl-4-hydroxyindole, these improved methods for creating the 4-hydroxyindole core are foundational. Subsequent N-Boc protection and C3-formylation are typically high-yielding steps. The focus on sustainability is likely to favor catalytic methods that minimize waste and energy consumption.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Gold-Catalyzed Annulation | High regioselectivity, mild conditions. nih.gov | Precise control over the introduction of the 4-hydroxy group. |

| Enamine Cyclization | Avoids high pressure, uses cheaper starting materials. google.com | Increased safety, lower cost, and improved scalability. |

| Microwave-Assisted Dehydrogenation | Rapid reaction times. actascientific.com | Significant reduction in energy consumption and process time. |

Exploration of New Chemical Transformations and Derivatizations

The trifunctional nature of this compound, possessing a protected amine, a formyl group, and a hydroxyl group, makes it a rich scaffold for further chemical exploration. The aldehyde at the C3 position is a key functional handle for a variety of transformations. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions like Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

The phenolic hydroxyl group at the C4 position offers another site for derivatization. It can be alkylated to form ethers or acylated to produce esters, allowing for the modulation of the electronic and steric properties of the molecule. These derivatizations are crucial for tuning the molecule's properties for specific applications, for instance, in the development of new pharmaceutical agents or functional materials. The Boc-protecting group on the indole nitrogen provides stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization at the N1 position.

Future research is expected to focus on developing selective derivatization strategies that can target one functional group in the presence of the others, thereby expanding the chemical space accessible from this versatile intermediate.

| Functional Group | Potential Derivatization Reactions | Resulting Functionality |

| C3-Formyl Group | Oxidation, Reduction, Wittig, Aldol Condensation | Carboxylic acid, Alcohol, Alkene, β-hydroxy aldehyde |

| C4-Hydroxyl Group | Etherification, Esterification | Ethers, Esters |

| N1-Boc Group | Deprotection followed by N-alkylation/arylation | Secondary or tertiary amine |

Integration with Flow Chemistry and Automated Synthesis Technologies

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. nih.govmdpi.comnih.gov The synthesis of indole derivatives is well-suited for these technologies. mdpi.com Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely in small, continuous streams. nih.govuc.pt

For the synthesis of this compound and its derivatives, flow chemistry can enable the telescoping of multiple reaction steps into a single, continuous process, thereby reducing manual handling and purification steps. uc.pt For instance, the formation of the indole core, followed by protection and formylation, could potentially be performed in a sequential flow setup. Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the reagents used in the derivatization reactions described in the previous section. nih.gov This high-throughput approach is particularly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies. nih.gov

The integration of these technologies is expected to accelerate the discovery and development of new molecules derived from this compound.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Improved safety, better process control, scalability. nih.govmdpi.comnih.gov | Safer handling of reagents, higher yields, and easier scale-up of synthesis. |

| Automated Synthesis | High-throughput screening, rapid library generation. nih.gov | Accelerated discovery of new derivatives with desired properties. |

Interdisciplinary Research Applications in Materials Science and Medicinal Chemistry (focused on synthetic utility)

The unique structural features of this compound make it a valuable building block in both materials science and medicinal chemistry. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. actascientific.com The functional handles on this compound allow for its incorporation into more complex molecules with potential therapeutic applications. For example, the formyl group can be used to construct heterocyclic rings, a common motif in many drugs. The hydroxyindole core itself is found in natural products with a range of biological activities. mdpi.com

In materials science, functionalized indoles are being explored for applications in organic electronics and sensor technology. The electron-rich nature of the indole ring system can be exploited in the design of organic semiconductors and conducting polymers. The hydroxyl and formyl groups of this compound provide convenient points for polymerization or for grafting onto surfaces to create functional materials. For instance, derivatives of 4-hydroxyindole have been shown to act as fluorescent sensors for metal ions.

Future research will likely see the development of novel materials and drug candidates based on the this compound scaffold, driven by its synthetic accessibility and the ease with which its properties can be tuned through chemical modification.

| Field | Synthetic Utility | Potential Applications |

| Medicinal Chemistry | As a scaffold for the synthesis of complex molecules and libraries. | Development of new therapeutic agents. |

| Materials Science | As a monomer or functionalizing agent for polymers and surfaces. | Organic electronics, chemical sensors, and functional coatings. |

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-3-Formyl-4-hydroxyindole to improve yield and purity?

Methodological Answer: To optimize synthesis, consider the following steps:

- Solvent Selection : Use dichloromethane (DCM) for reactions involving indole derivatives, as it minimizes side reactions compared to polar solvents like acetonitrile, which may generate unexpected byproducts .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilic substitution at the indole C3 position.

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirming purity via TLC and HPLC is critical .

- Protection Strategies : Ensure the Boc group remains stable during formylation by maintaining anhydrous conditions and avoiding strong acids that could cleave the Boc moiety prematurely .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks systematically. For example, the formyl proton typically resonates at δ 9.8–10.2 ppm, while the Boc tert-butyl group appears as a singlet at δ 1.2–1.5 ppm. Cross-validate with DEPT-135 to confirm quaternary carbons .

- HRMS : Use high-resolution mass spectrometry to confirm molecular ion [M+H]⁺ and rule out isotopic interference. Discrepancies between calculated and observed values >5 ppm require reanalysis .

- FT-IR : Verify the presence of carbonyl stretches (C=O) at ~1680 cm⁻¹ (formyl) and ~1705 cm⁻¹ (Boc).

- Addressing Discrepancies : Compare data with literature (e.g., NIST Chemistry WebBook ). If unexpected peaks arise, conduct spiking experiments or 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Advanced Research Questions

Q. How do electronic effects of the Boc and formyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Boc Group : The electron-withdrawing nature of the Boc group deactivates the indole ring, reducing electrophilicity at C3. However, steric hindrance from the tert-butyl moiety can direct nucleophilic attacks to less hindered positions (e.g., C4 hydroxy group) .

- Formyl Group : The formyl group increases electrophilicity at C3 via resonance withdrawal. In acidic conditions, protonation of the formyl oxygen enhances electrophilic character, facilitating reactions with amines or hydrazines.

- Experimental Validation : Perform kinetic studies under varying pH conditions. Monitor reaction progress via LC-MS to identify intermediates and competing pathways .

Q. What strategies can resolve contradictory data between computational models and experimental results for this compound?

Methodological Answer:

- Model Refinement : Re-optimize computational parameters (e.g., DFT functionals like B3LYP/6-31G*) to better approximate experimental conditions. Include solvent effects explicitly using PCM models .

- Experimental Replication : Repeat assays under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to rule out environmental variability .

- Data Triangulation : Combine multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to cross-validate structural and thermodynamic properties. For example, unexpected melting points may indicate polymorphic forms .

- Literature Benchmarking : Compare results with peer-reviewed studies on analogous indole derivatives. If contradictions persist, propose mechanistic hypotheses (e.g., hidden transition states or solvent-assisted pathways) for further testing .

Q. How can researchers design in vitro assays to evaluate the stability of this compound in biological matrices?

Methodological Answer:

- Matrix Selection : Use human liver microsomes or plasma to simulate metabolic conditions. Monitor degradation via LC-MS/MS over 24-hour periods .

- Control Experiments : Include antioxidants (e.g., ascorbic acid) to distinguish oxidative vs. hydrolytic degradation.

- Quantitative Analysis : Calculate half-life (t₁/₂) using first-order kinetics. A t₁/₂ < 2 hours suggests poor stability, necessitating structural modifications (e.g., replacing the formyl group with a methyl ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.